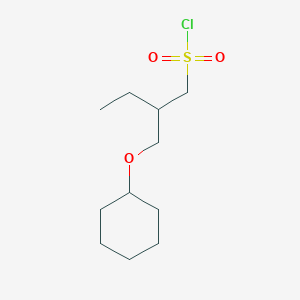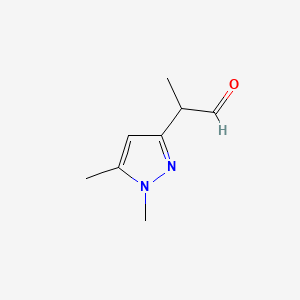
2,2,4,4-Tetramethyloxolane-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C9H16O3. It is a derivative of oxolane, characterized by the presence of four methyl groups at positions 2 and 4, and a carboxylic acid group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-diol with a carboxylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2,2,4,4-Tetramethyloxolane-3-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxolane derivatives, alcohols, and substituted oxolanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4,4-Tetramethyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyloxolane: Similar in structure but lacks the carboxylic acid group.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Contains a cyclobutane ring instead of an oxolane ring.
2,2,4,4-Tetramethyl-3-cyclobutanediol: Another cyclobutane derivative with similar methyl substitution.
Uniqueness
2,2,4,4-Tetramethyloxolane-3-carboxylic acid is unique due to the presence of both the oxolane ring and the carboxylic acid group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,2,4,4-tetramethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-12-9(3,4)6(8)7(10)11/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
OOXZINGOZDHBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C1C(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
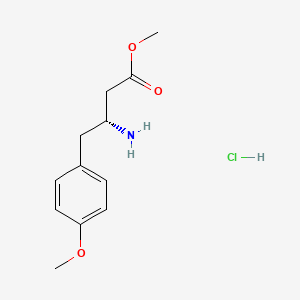
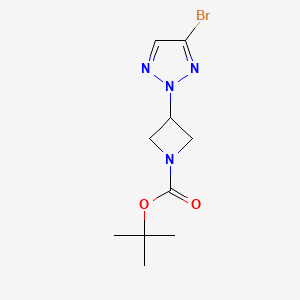
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)


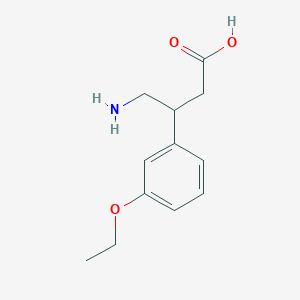
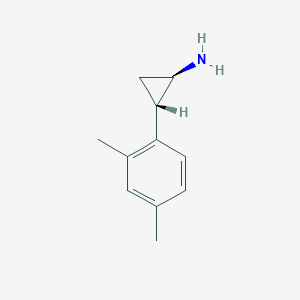


![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
